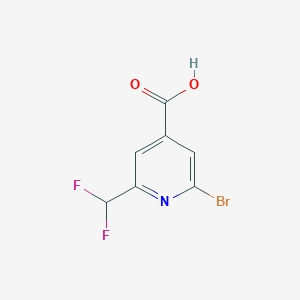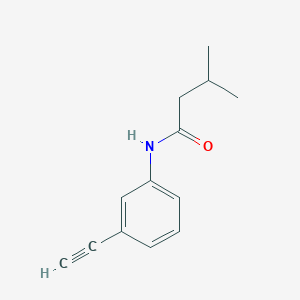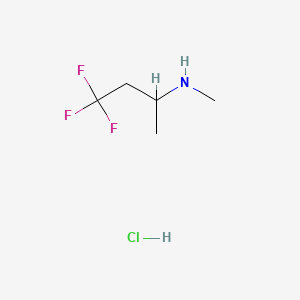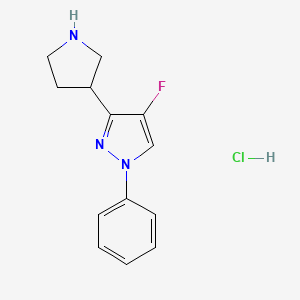
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, an ethyl group, a methoxyethyl group, and a carboxylate ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, making the process more economical and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethyl-3-methyloxirane-2-carboxylate: Lacks the methoxyethyl group.
2-Ethyl-3-methoxypyrazine: Contains a pyrazine ring instead of an oxirane ring.
2-Ethyl-3-methylpyrazine: Similar structure but with a pyrazine ring.
Uniqueness
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a methoxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-11(9(12)14-6-2)10(3,15-11)7-8-13-4/h5-8H2,1-4H3 |
Clave InChI |
HCZAXNWJAIRJPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)(C)CCOC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)



![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
amine hydrochloride](/img/structure/B13485333.png)


![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)

